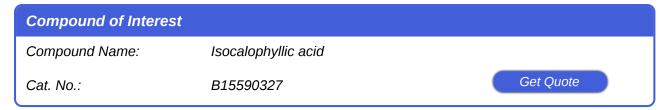


Isocalophyllic Acid: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalophyllic acid, a naturally occurring pyranocoumarin, has garnered significant interest within the scientific community for its diverse biological activities. Isolated from plants of the Calophyllum genus, notably Calophyllum inophyllum, this compound has demonstrated potential as a lead for the development of novel therapeutics. This technical guide provides an in-depth overview of the physicochemical properties of **isocalophyllic acid**, detailed experimental protocols for its isolation, characterization, and biological evaluation, as well as a visualization of its implicated signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of **isocalophyllic acid** is presented in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.



Property	Value	Reference
Molecular Formula	C25H24O6	[1][2]
Molecular Weight	420.45 g/mol	[1][2]
Appearance	Powder	[2]
Melting Point	182-183 °C	[1][3]
Boiling Point (Predicted)	633.7 ± 55.0 °C	[1][3]
Density (Predicted)	1.259 ± 0.06 g/cm ³	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[4]
рКа	Data not available	
CAS Number	157810-76-9	[1]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section outlines key experimental protocols related to **isocalophyllic acid**.

Isolation and Purification of Isocalophyllic Acid from Calophyllum inophyllum Leaves

The following protocol describes a general approach for the isolation and purification of **isocalophyllic acid**.

1. Extraction:

- Air-dry and powder the leaves of Calophyllum inophyllum.
- Macerate the powdered leaves with methanol at room temperature for 72 hours.
- Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

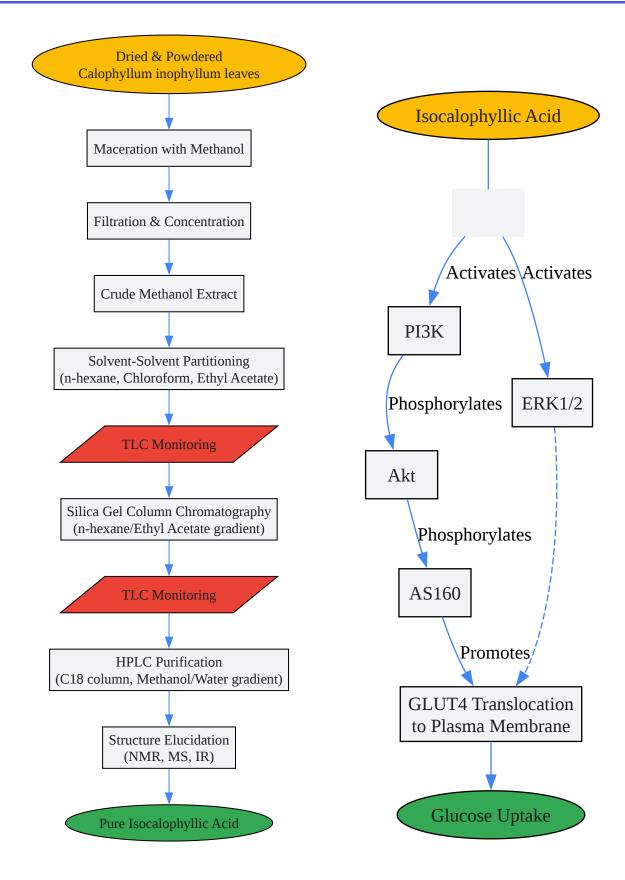


2. Fractionation:

- Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing isocalophyllic acid.
- 3. Column Chromatography:
- Subject the fraction enriched with isocalophyllic acid to column chromatography on silica gel.
- Elute the column with a gradient of n-hexane and ethyl acetate.
- Collect the fractions and monitor by TLC. Combine the fractions containing the purified compound.
- 4. HPLC Purification:
- Further purify the compound using High-Performance Liquid Chromatography (HPLC).
- Column: C18 reversed-phase column (e.g., 5 μm particle size, 4.6 x 250 mm).
- Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 254 nm.
- Collect the peak corresponding to isocalophyllic acid.
- 5. Structure Elucidation:
- Confirm the structure of the isolated compound using spectroscopic methods such as ¹H
 NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Below is a workflow diagram for the isolation and purification process.





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